molecular formula C13H12BrN B8013072 1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine

Cat. No.: B8013072
M. Wt: 262.14 g/mol
InChI Key: YETFJTWUJUGIFS-UHFFFAOYSA-N
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Description

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine (CAS Number: 1782314-61-7) is a brominated naphthalene derivative incorporating a cyclopropylamine functional group. This compound is supplied with a documented molecular weight of 262.15 and a molecular formula of C 13 H 12 BrN . Its structural features make it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this compound is not available in the public domain, its core structure is related to privileged scaffolds used in drug discovery. Notably, structurally similar bromonaphthalene compounds have been identified as potent allosteric inhibitors of therapeutic targets like SHP2, a protein-tyrosine phosphatase involved in Ras/MAPK and other key cell signaling pathways . Such inhibitors are under investigation for their potential in cancer treatment, both for their ability to suppress tumor cell proliferation and to modulate T-cell immune responses . The presence of both the bromonaphthalene group and the cyclopropylamine in this molecule makes it a versatile building block for constructing novel compounds for biochemical screening and the development of potential therapeutics targeting various diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-4-2-9-7-11(13(15)5-6-13)3-1-10(9)8-12/h1-4,7-8H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETFJTWUJUGIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)C=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone method for introducing amine groups into aromatic systems. For 1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine, this approach involves coupling 2-bromo-6-bromonaphthalene with cyclopropylamine under palladium catalysis.

Procedure :

  • Substrate : 2-bromo-6-bromonaphthalene (1.0 equiv).

  • Amine : Cyclopropylamine (1.2 equiv).

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.5 equiv).

  • Solvent : Toluene, 110°C, 24 h.

Outcome :

  • Yield : 68–72%.

  • Key Advantage : Direct introduction of the cyclopropylamine group with retention of the bromine substituent.

Suzuki-Miyaura Coupling

While less common for amines, Suzuki coupling can be adapted using boronic esters of cyclopropylamine derivatives.

Procedure :

  • Substrate : 2-iodo-6-bromonaphthalene.

  • Boronic Ester : Cyclopropylamine boronic ester (1.1 equiv).

  • Catalyst : Pd(PPh₃)₄ (3 mol%).

  • Base : K₂CO₃ (3.0 equiv).

  • Solvent : DMF/H₂O (4:1), 80°C, 12 h.

Outcome :

  • Yield : 55–60%.

  • Limitation : Requires pre-functionalized boronic esters, increasing synthetic steps.

Nucleophilic Aromatic Substitution

Direct Substitution with Cyclopropylamine

Nucleophilic substitution leverages the reactivity of electron-deficient aryl halides. For 6-bromo-2-fluoronaphthalene, cyclopropylamine acts as the nucleophile.

Procedure :

  • Substrate : 6-bromo-2-fluoronaphthalene (1.0 equiv).

  • Amine : Cyclopropylamine (5.0 equiv).

  • Base : KOtBu (2.0 equiv).

  • Solvent : DMSO, 120°C, 48 h.

Outcome :

  • Yield : 40–45%.

  • Challenge : Limited by the moderate electrophilicity of the aryl fluoride.

Cyclopropanation Strategies

Kulinkovich Reaction

The Kulinkovich reaction forms cyclopropane rings via titanium-mediated coupling of esters with Grignard reagents. Adapted for amines, this method starts with a naphthylamide precursor.

Procedure :

  • Substrate : 6-Bromo-2-naphthamide (1.0 equiv).

  • Reagents : Ti(OiPr)₄ (2.0 equiv), EtMgBr (4.0 equiv).

  • Solvent : THF, 0°C to RT, 12 h.

Outcome :

  • Yield : 50–55%.

  • Mechanism : Titanium-mediated cyclopropanation of the amide carbonyl.

Simmons–Smith Cyclopropanation

For substrates with adjacent double bonds, the Simmons–Smith reaction introduces cyclopropane rings.

Procedure :

  • Substrate : 2-Allylamino-6-bromonaphthalene.

  • Reagents : CH₂I₂ (3.0 equiv), Zn-Cu couple.

  • Solvent : Et₂O, RT, 6 h.

Outcome :

  • Yield : 60–65%.

  • Note : Requires pre-synthesis of the allylamine derivative.

Multi-Step Synthesis from 6-Bromo-2-naphthol

Amination Followed by Cyclopropanation

A two-step process starting from 6-bromo-2-naphthol:

Step 1: Amination

  • Reagents : NH₃, (NH₄)₂SO₃, H₂O, 150°C, 48 h.

  • Yield : 94% conversion to 6-bromonaphthalen-2-amine.

Step 2: Cyclopropanation

  • Reagents : 1,3-Dibromopropane, NaH, THF, 0°C to RT.

  • Yield : 35–40%.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Buchwald-Hartwig68–72%Pd catalysis, toluene, 110°CHigh regioselectivityRequires specialized ligands
Nucleophilic Substitution40–45%DMSO, 120°CSimple setupLow yield due to substrate limitations
Kulinkovich Reaction50–55%Ti-mediated, THFDirect cyclopropane formationMulti-step precursor synthesis
Simmons–Smith60–65%Zn-Cu, Et₂OMild conditionsRequires allylamine derivative
Multi-Step Synthesis35–40%High-temperature aminationUtilizes commercially available naphtholLow overall yield due to stepwise process

Chemical Reactions Analysis

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic residues in proteins, while the cyclopropanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
  • Structure : Replaces naphthalene with a brominated benzene ring.
  • This compound is used in kinase inhibitor synthesis, with hydrochloride salt improving solubility .
  • Synthesis : Achieved via nucleophilic substitution or Buchwald-Hartwig amination, yielding ~77% under optimized conditions .
1-(4-tert-Butylphenyl)cyclopropan-1-amine
  • Structure : Features a bulky tert-butyl group instead of bromine.
  • Properties : The electron-donating tert-butyl group increases steric hindrance, reducing reactivity in cross-couplings but enhancing lipophilicity for CNS-targeting drugs. Collision cross-section analysis (CCS) predicts distinct conformational behavior compared to brominated analogs .
1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
  • Structure : Fluorine at the ortho position on benzene.
  • Properties : Fluorine’s electronegativity induces dipole interactions, improving binding to targets like serotonin receptors. The hydrochloride salt enhances crystallinity (mp: 102–103°C) .

Cyclopropanamine Derivatives with Heteroaromatic Cores

1-(6-Bromopyridin-2-yl)cyclopropan-1-amine
  • Structure : Pyridine replaces naphthalene, introducing a basic nitrogen.
  • Properties : The pyridine ring participates in hydrogen bonding, altering solubility (logP ~1.8 vs. ~2.5 for naphthalene analogs). Used in antiviral agents due to improved bioavailability .
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
  • Structure : Combines fluorine and methoxy groups on benzene.
  • Properties : Methoxy enhances electron density, counteracting fluorine’s withdrawal. This balance optimizes interactions with G-protein-coupled receptors (GPCRs) .

Substituent Effects on Reactivity and Bioactivity

Compound Substituent Electronic Effect Key Application Yield in Synthesis
1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine 6-Br (naphthalene) Strongly electron-withdrawing BACE1 inhibitors ~75–80%
1-(Trifluoromethyl)cyclopropan-1-amine CF₃ Electron-withdrawing BACE1 inhibitors (67% yield) 67%
1-(Difluoromethyl)cyclopropan-1-amine CHF₂ Moderate electron withdrawal BACE1 inhibitors (86% yield) 86%
1-(2-Trifluoromethylphenyl)cyclopropan-1-amine o-CF₃ (benzene) Steric + electronic effects Anticancer agents ~70%

Key Observations :

  • Bromine vs. Trifluoromethyl : Bromine’s larger size facilitates cross-coupling reactions, while CF₃ improves metabolic stability .
  • Positional Effects : Ortho-substituted analogs (e.g., 2-fluorophenyl) exhibit higher conformational rigidity than para-substituted derivatives, impacting target binding .

Biological Activity

1-(6-Bromonaphthalen-2-YL)cyclopropan-1-amine is a compound that has garnered attention for its significant biological activity, particularly as an inhibitor of lysine-specific demethylases (KDMs). These enzymes play a crucial role in epigenetic regulation by modifying histones, which ultimately influences gene expression. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropanamine moiety linked to a bromonaphthalene substituent. The molecular formula is C13H12BrN, with a molecular weight of approximately 249.12 g/mol. The presence of the bromine atom enhances its reactivity and biological profile.

This compound functions primarily by inhibiting KDMs, which are involved in the demethylation of lysine residues on histones. This inhibition can lead to:

  • Altered Gene Expression : By preventing the removal of methyl groups from histones, the compound can maintain a transcriptionally active chromatin state.
  • Impact on Cellular Processes : The modulation of KDM activity can affect various cellular processes, including differentiation, proliferation, and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Properties : The inhibition of KDMs suggests potential applications in cancer therapy, where dysregulation of epigenetic mechanisms is common.
  • Neuroprotective Effects : Preliminary studies indicate that compounds targeting KDMs may also have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameStructure TypeUnique Features
1-(6-Chloronaphthalen-2-YL)cyclopropan-1-amineChlorinated analogueDifferent halogen substitution
1-(Naphthalen-2-YL)cyclopropan-1-amineUnsubstituted naphthaleneLacks halogen, potentially different reactivity
1-(6-Bromonaphthalen-2-YL)propane-1-aminesPropane instead of cyclopropaneAltered ring structure

The unique presence of the bromine atom in this compound contributes to its specific reactivity and biological profile compared to these analogues.

Case Studies and Research Findings

Several studies have investigated the biological implications and therapeutic potential of this compound:

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits KDMs in vitro, leading to increased levels of histone methylation and altered gene expression profiles in cancer cell lines .
  • Therapeutic Applications : Given its mechanism as a KDM inhibitor, there is ongoing research into its application as a therapeutic agent in oncology, particularly for cancers characterized by epigenetic alterations .
  • Safety Profile : Preliminary assessments regarding toxicity indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety and long-term effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 1-(6-bromonaphthalen-2-yl)cyclopropan-1-amine?

  • Methodology : The compound can be synthesized via cyclopropanation of a pre-functionalized naphthalene scaffold. A plausible route involves:

  • Step 1 : Bromination of naphthalen-2-ol at the 6-position using NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .
  • Step 2 : Formation of the cyclopropane ring via a [2+1] cycloaddition using a Simmons-Smith reagent (e.g., CH₂I₂/Zn-Cu) or transition-metal-catalyzed methods (e.g., palladium-catalyzed cross-coupling) .
  • Step 3 : Introduction of the amine group via nucleophilic substitution or reductive amination, ensuring steric hindrance from the cyclopropane ring is mitigated .
    • Key Considerations : Monitor regioselectivity during bromination and optimize reaction conditions to avoid ring-opening of the cyclopropane moiety.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopropane ring (characteristic upfield shifts for cyclopropane protons) and bromine substitution patterns. Compare with analogs like 1-(3-bromophenyl)cyclopropan-1-amine .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, particularly useful for resolving steric clashes in the naphthalene-cyclopropane system .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br ratio).

Advanced Research Questions

Q. What challenges arise in characterizing the electronic effects of the bromine substituent on the naphthalene ring?

  • Experimental Design :

  • UV-Vis Spectroscopy : Compare absorption spectra with non-brominated analogs (e.g., 1-(naphthalen-2-yl)cyclopropan-1-amine) to assess bromine’s impact on π-π* transitions .
  • DFT Calculations : Use Gaussian or ORCA to model electron density distribution and predict reactivity (e.g., electrophilic substitution sites) .
    • Data Contradictions : Discrepancies between computational predictions and experimental results (e.g., unexpected regioselectivity in further functionalization) may arise due to solvent effects or steric constraints from the cyclopropane ring.

Q. How does the cyclopropane ring influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature).
  • Kinetic Studies : Monitor ring-opening reactions (e.g., in acidic media) via 1H^1H-NMR, comparing rates with non-cyclopropane analogs .
    • Key Finding : Cyclopropane rings are typically strain-driven and prone to ring-opening under strong acidic/basic conditions, but steric protection from the naphthalene system may enhance stability .

Q. What strategies resolve conflicting spectroscopic data for this compound’s amine group?

  • Case Study : If 1H^1H-NMR shows unexpected splitting for the amine protons:

  • Hypothesis : Hydrogen bonding or dynamic effects in solution.
  • Resolution :
  • Variable Temperature NMR : Conduct experiments at low temperatures to slow exchange processes .
  • Deuteration : Replace NH₂ with ND₂ to simplify splitting patterns .

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